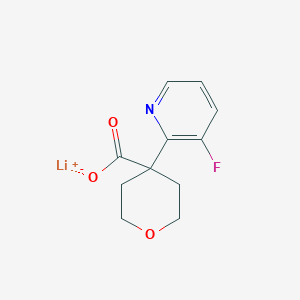

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate

CAS No.: 2375258-90-3

Cat. No.: VC5289787

Molecular Formula: C11H11FLiNO3

Molecular Weight: 231.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375258-90-3 |

|---|---|

| Molecular Formula | C11H11FLiNO3 |

| Molecular Weight | 231.15 |

| IUPAC Name | lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate |

| Standard InChI | InChI=1S/C11H12FNO3.Li/c12-8-2-1-5-13-9(8)11(10(14)15)3-6-16-7-4-11;/h1-2,5H,3-4,6-7H2,(H,14,15);/q;+1/p-1 |

| Standard InChI Key | NKYQNMVXHYDNFS-UHFFFAOYSA-M |

| SMILES | [Li+].C1COCCC1(C2=C(C=CC=N2)F)C(=O)[O-] |

Introduction

Synthetic Routes

The synthesis of Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate typically involves:

-

Starting Materials:

-

3-Fluoropyridine

-

Oxane-4-carboxylic acid

-

Lithium salts such as lithium hydroxide or lithium carbonate.

-

-

Reaction Conditions:

-

The reaction is carried out under controlled temperatures to ensure selective formation of the product.

-

Solvents like ethanol or dimethylformamide (DMF) are often used to facilitate the reaction.

-

-

Purification:

-

Techniques such as recrystallization or column chromatography are employed to achieve high purity.

-

Industrial Production

For large-scale production:

-

Optimized reaction conditions are employed to maximize yield.

-

Advanced purification methods, including crystallization or solvent extraction, are used to meet industrial standards.

Chemical Reactions

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate exhibits diverse chemical reactivity due to its functional groups.

Reaction Types

-

Oxidation:

-

Oxidizing agents like potassium permanganate can modify the fluoropyridine moiety.

-

-

Reduction:

-

Reduction with agents such as lithium aluminum hydride can alter the carboxylate group.

-

-

Substitution:

-

Nucleophilic substitution reactions enable replacement of the fluorine atom with other functional groups.

-

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium, mild heating |

| Reduction | Lithium aluminum hydride | Anhydrous solvent, low temperature |

| Substitution | Sodium methoxide | Organic solvents like methanol |

Scientific Research

-

Chemistry:

-

Used as a precursor in synthesizing complex organic molecules.

-

-

Biology:

-

Investigated for interactions with biomolecules due to its lithium and fluoropyridine components.

-

-

Medicine:

-

Explored for potential therapeutic applications, particularly in neurological studies where lithium compounds are relevant.

-

Industrial Applications

-

Material Science:

-

Utilized in developing new materials with specific electronic or optical properties.

-

-

Chemical Processes:

-

Acts as an intermediate in manufacturing advanced pharmaceutical compounds.

-

Comparison with Similar Compounds

| Compound | Key Difference |

|---|---|

| Lithium 4-(2-fluoropyridin-3-yl)oxane-4-carboxylate | Fluorine position affects reactivity |

| Lithium 4-(4-fluoropyridin-2-yl)oxane-4-carboxylate | Variation in biological activity |

| Lithium 4-(3-chloropyridin-2-yl)oxane-4-carboxylate | Chlorine substitution alters properties |

The unique positioning of the fluorine atom in Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate significantly impacts its reactivity compared to these analogs.

Storage Conditions

-

Recommended storage at low temperatures (e.g., 4°C).

-

Protect from moisture and direct sunlight.

Safety Precautions

Lithium-containing compounds can be reactive under certain conditions:

-

Avoid exposure to strong acids or bases.

-

Use appropriate personal protective equipment (PPE) during handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume